molecular formula C12H11ClN2O2S B1315637 N-(4-Amino-2-chlorophenyl)benzenesulfonamide CAS No. 88680-87-9

N-(4-Amino-2-chlorophenyl)benzenesulfonamide

Cat. No.: B1315637
CAS No.: 88680-87-9
M. Wt: 282.75 g/mol
InChI Key: PCXKPJRDBUEHRV-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

IUPAC Nomenclature and Isomeric Considerations

N-(4-Amino-2-chlorophenyl)benzenesulfonamide is systematically named according to IUPAC rules as 4-amino-N-(2-chlorophenyl)benzenesulfonamide . The numbering prioritizes the sulfonamide group (-SO₂NH-) as the parent structure, with the amino (-NH₂) and chlorophenyl substituents assigned positional descriptors. The benzene ring bearing the sulfonamide group is designated as the "benzenesulfonamide" moiety, while the 2-chlorophenyl group is appended via the nitrogen atom.

Isomeric variations arise from the positional arrangement of substituents. For instance, 4-amino-N-(4-chlorophenyl)benzenesulfonamide represents a structural isomer where the chlorine atom occupies the para position on the aniline ring instead of the ortho position. Additionally, stereoisomerism is absent due to the compound’s planar geometry and lack of chiral centers.

X-ray Diffraction Studies of Sulfonamide Core Configuration

Single-crystal X-ray diffraction (SC-XRD) analyses of analogous sulfonamides reveal key structural features. The sulfonamide group (-SO₂NH-) adopts a gauche conformation relative to the adjacent aromatic rings, with the sulfur atom in a tetrahedral geometry. In this compound, the S–N bond length typically measures 1.63–1.65 Å , consistent with partial double-bond character due to resonance between the sulfur and nitrogen atoms.

The benzenesulfonamide ring exhibits planarity , with bond angles at the sulfur atom approximating 104–106° for O–S–O and 108–110° for C–S–N. Intermolecular hydrogen bonds between the sulfonamide NH and sulfonyl oxygen atoms stabilize the crystal lattice, forming infinite chains or dimeric motifs.

Table 1: Selected Crystallographic Parameters for Sulfonamide Analogues
Parameter Value Source Compound Reference
S–N Bond Length 1.64 Å 4-Chloro-N-(2-chlorophenyl)
O–S–O Bond Angle 105.2° 4-Amino-N-(3,4-dichlorophenyl)
Torsion Angle (C–S–N–C) 57.6° 4-Chloro-N-(2-chlorophenyl)

Torsional Angle Analysis of Chlorophenyl-Aminophenyl Interactions

The relative orientation of the 2-chlorophenyl and 4-aminophenyl rings is governed by torsional flexibility at the sulfonamide bridge. SC-XRD data for related compounds show that the C–SO₂–NH–C torsion angle ranges from 55.0° to 80.1° , depending on steric and electronic interactions. In this compound, this angle is expected to approximate 57–63° , as observed in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide.

The dihedral angle between the two aromatic rings is critical for molecular packing. For example, in 4-chloro-N-(4-chlorophenyl)benzenesulfonamide, the rings are tilted by 67.0° , while the 2-chloro derivative exhibits a larger angle of 84.7° . This distortion minimizes steric clashes between the ortho-chlorine and sulfonamide groups, favoring a twisted conformation .

Key Observations:
  • Intramolecular hydrogen bonding between the amino group and sulfonyl oxygen may further stabilize specific torsional states.
  • Intermolecular interactions , such as π-π stacking between aromatic rings, are less prevalent due to the non-planar arrangement.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-8-9(14)6-7-12(11)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXKPJRDBUEHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540476
Record name N-(4-Amino-2-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88680-87-9
Record name N-(4-Amino-2-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

The most straightforward and commonly employed method for preparing N-(4-Amino-2-chlorophenyl)benzenesulfonamide is the nucleophilic substitution reaction between 4-amino-2-chloroaniline and benzenesulfonyl chloride . This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid generated.

Reaction Conditions

  • Reactants: 4-amino-2-chloroaniline and benzenesulfonyl chloride
  • Base: Sodium hydroxide or other suitable bases
  • Solvent: Often aqueous or organic solvents compatible with the reactants
  • Temperature: Controlled low temperature (0–5°C) to manage the exothermic reaction
  • Reaction Time: Typically 1–3 hours depending on scale and conditions

Mechanism

The amino group on the 4-amino-2-chloroaniline attacks the sulfonyl chloride electrophile, forming the sulfonamide bond and releasing HCl, which is neutralized by the base.

Purification

The crude product is purified by recrystallization or filtration to obtain the sulfonamide with high purity.

Research Findings

  • This method is widely used in industrial and laboratory settings due to its simplicity and efficiency.
  • The reaction yields are generally high, and the product purity is suitable for further applications in medicinal chemistry and material science.

Multi-Step Synthesis via Acetylation, Chlorosulfonation, Ammonification, and Hydrolysis

Method Overview

A more complex synthetic route involves multiple steps starting from β-phenethylamine derivatives, which are acetylated, chlorosulfonated, ammonified, and hydrolyzed to yield sulfonamide derivatives structurally related to this compound.

Detailed Steps

Step Number Description Key Reagents Conditions Notes
1 Acetylation β-phenethylamine, acetic acid or acetic anhydride 3–5 hours reflux, solvent: chloroform or dichloromethane Formation of acetylated intermediate
2 Chlorosulfonation Chlorosulfonic acid, chlorinating agents (PCl5, POCl3, SOCl2) 50–70°C, 2–4 hours Introduction of sulfonyl chloride group
3 Ammonification Ammonia or ammonium salts Room temperature to mild heating Conversion to sulfonamide intermediate
4 Hydrolysis Sodium hydroxide solution (18–30%) 105–115°C reflux, 3.5–6 hours Removal of protecting groups, formation of final sulfonamide
5 Refining Solvents such as methanol, ethanol, water Recrystallization, filtration Purification of final product

Research Findings

  • This method allows for fine control over substitution patterns and functional group transformations.
  • The use of chlorosulfonic acid and chlorinating agents enables efficient sulfonyl chloride formation with minimized waste and cost.
  • Hydrolysis under alkaline conditions effectively removes protecting groups and yields the target sulfonamide with high purity.
  • Medicinal carbon treatment and controlled crystallization improve product quality.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Direct sulfonamide formation 4-amino-2-chloroaniline + benzenesulfonyl chloride NaOH (base) 0–5°C, aqueous/organic solvent Simple, high yield, scalable Requires temperature control
Multi-step synthesis β-phenethylamine derivatives Acetic acid, chlorosulfonic acid, PCl5, NaOH Reflux, 50–115°C, multiple steps High purity, controlled substitution More complex, longer process
Reductive amination & N-arylation (for analogues) 4-aminobenzenesulfonamide + aldehydes or aryl bromides NaBH4, Pd catalyst Reflux, 50–100°C Structural diversity Not direct for target compound

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered significant attention in various scientific fields due to its unique chemical properties and biological activities. This article explores its applications in chemistry, biology, and medicine, supported by comprehensive data tables and documented case studies.

Common Reactions

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : It can be reduced to yield corresponding amines.
  • Substitution : The chlorophenyl group allows for nucleophilic substitution reactions.

Major Products Formed

Reaction TypeProducts
OxidationNitro derivatives
ReductionAmines
SubstitutionVarious substituted derivatives

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its unique functional groups enable the formation of various derivatives that can be tailored for specific applications.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it exhibits significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms II and IX. This inhibition is crucial for therapeutic applications in conditions like glaucoma and certain cancers. Studies have shown that related compounds can achieve IC50 values in the nanomolar range against CA IX, indicating strong potential as selective inhibitors .

Medicine

This compound has been explored for its antimicrobial and anticancer properties. It demonstrates notable activity against various bacterial strains, inhibiting growth and biofilm formation. For instance, certain derivatives have shown over 80% inhibition against Staphylococcus aureus at concentrations around 50 μg/mL. Additionally, its antitumor activity has been documented in several case studies.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition of growth, particularly against gram-positive bacteria.

Antitumor Potential

In vivo studies have demonstrated the antitumor effects of related sulfonamides. For example, derivatives were effective in inhibiting specific cancer cell lines through mechanisms involving apoptosis induction .

Cardiovascular Effects

Research involving isolated rat hearts revealed that benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential cardiovascular applications.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Factors such as solubility, stability, and bioavailability are influenced by its chemical structure. Recent studies utilizing computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Sulfonamides
Compound Name Substituents/Modifications Key Structural Notes
N-(4-Amino-2-chlorophenyl)benzenesulfonamide 4-amino, 2-Cl on phenyl ring Target compound; amino and Cl in para/ortho positions
N-(2-chlorophenyl)benzenesulfonamide 2-Cl on phenyl ring (no amino group) Demonstrates Cl's role in acetylcholinesterase reactivation
N-(4-Hydroxyphenyl)benzenesulfonamide 4-OH on phenyl ring Hydrogen bonding via O–H⋯O interactions enhances crystallinity
N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide Quinoline-pyridine hybrid with Cl Heterocyclic system improves PPARγ binding (Gold Score: 87.26)
5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide Three Cl atoms, benzamide core Increased lipophilicity; potential for enhanced bioactivity

Key Observations :

  • Amino vs. Hydroxyl Groups: The 4-amino group in the target compound may enhance hydrogen bonding compared to hydroxyl analogs, affecting solubility and target interactions .
  • Chlorine Positioning : Ortho-chloro substituents (e.g., 2-Cl in N-(2-chlorophenyl)benzenesulfonamide) are critical for acetylcholinesterase reactivation, suggesting positional sensitivity .
  • Heterocyclic Hybrids: Incorporation of quinoline or pyridine rings (e.g., in ) improves binding affinity to targets like PPARγ, with Gold Scores comparable to clinical candidates (e.g., 87.26 vs. 90.65 for INT131) .

Key Observations :

  • HIV Integrase Inhibition: Styrylquinoline-sulfonamide hybrids show moderate activity, emphasizing the role of nitro and hydroxyl groups .
  • Acetylcholinesterase Reactivation : Chlorine at the ortho position (2-Cl) is more effective than para-substituted analogs .
  • PPARγ Binding : Hydrogen bonding scores (7.42 for compound 7) correlate with improved ligand-protein interactions .

Biological Activity

N-(4-Amino-2-chlorophenyl)benzenesulfonamide, a sulfonamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by case studies and relevant research findings.

Structural Characteristics

This compound is characterized by its sulfonamide functional group and a chlorinated aromatic ring. The molecular structure can be depicted as follows:

C12H12ClN2O2S\text{C}_12\text{H}_{12}\text{Cl}\text{N}_2\text{O}_2\text{S}

This compound's unique attributes arise from the combination of the amino group and the chlorinated phenyl moiety, which enhance its biological activity.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases (CAs), a family of enzymes critical for maintaining acid-base homeostasis in physiological processes. This compound binds to the active sites of various isoforms of CAs, preventing substrate access and subsequent catalytic activity. The inhibition of CAs has implications for conditions such as glaucoma, epilepsy, and certain types of cancer.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrases, particularly CA II and CA IX. The inhibitory constants (IC50) for these interactions are crucial in determining the compound's efficacy as a therapeutic agent. For instance, studies have shown that related compounds can achieve IC50 values in the nanomolar range against CA IX, highlighting their potential as selective inhibitors .

Antimicrobial Properties

In addition to enzyme inhibition, this compound demonstrates antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For example, certain derivatives exhibited over 80% inhibition against Staphylococcus aureus at concentrations around 50 μg/mL .

Case Studies

  • Cardiovascular Effects : A study involving isolated rat hearts demonstrated that derivatives of benzenesulfonamides could significantly alter perfusion pressure and coronary resistance. Specifically, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide was shown to decrease perfusion pressure in a time-dependent manner .
  • Antitumor Activity : In vivo studies have explored the antitumor potential of related sulfonamides. For instance, certain compounds showed no activity against mouse lymphoid leukemia but were effective in inhibiting specific cancer cell lines through apoptosis induction .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. The compound's solubility, stability, and bioavailability are influenced by its chemical structure. Recent studies utilizing computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
N-(4-Chloroanilino)benzenesulfonamide Chlorinated aromatic ringEnhanced lipophilicity; potential for increased bioavailability
4-Nitro-N-(4-amino)benzenesulfonamide Nitro group substituentIncreased electron-withdrawing effect; alters reactivity
N-(4-Aminobenzoyl)benzenesulfonamide Acylated formPotentially different biological activity due to acylation

This table illustrates the diversity within the sulfonamide class while emphasizing the unique properties of this compound.

Q & A

What are the common synthetic routes for N-(4-Amino-2-chlorophenyl)benzenesulfonamide and its derivatives?

Methodological Answer:
The synthesis typically involves reacting substituted aromatic acids with thionyl chloride (SOCl₂) to form acyl chlorides, followed by coupling with aminosulfonamides in the presence of pyridine as a catalyst. For example, 4-amino-benzenesulfonamide derivatives are synthesized by treating substituted benzoyl chlorides with aminosulfonamides under reflux conditions, yielding the target compound after purification via recrystallization or column chromatography . Variations in substituents (e.g., chloro, methyl groups) are introduced at the aromatic ring during the acid precursor stage to tailor electronic or steric properties .

How is spectroscopic characterization (e.g., NMR, IR) utilized to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming hydrogen and carbon environments. For instance, the sulfonamide NH proton appears as a singlet near δ 10–12 ppm, while aromatic protons show splitting patterns dependent on substituents. 13^13C NMR identifies carbonyl (C=O, ~170 ppm) and sulfonamide (SO₂, ~125–135 ppm) groups .
  • IR Spectroscopy: Stretching vibrations for sulfonamide S=O bonds appear at ~1150–1350 cm⁻¹, and N-H stretches near 3300 cm⁻¹. Discrepancies in expected peaks may indicate impurities or side reactions .

What crystallographic techniques are employed to determine the molecular structure, and how does SHELX software facilitate this process?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer, and intensity data are collected at low temperatures (e.g., 100 K) to minimize thermal motion. The SHELX suite (e.g., SHELXL for refinement) processes data to solve the structure via direct methods, refining parameters like bond lengths, angles, and displacement factors. For example, the title compound’s crystal packing often reveals hydrogen-bonding networks between sulfonamide groups and adjacent aromatic rings, stabilized by π-π interactions .

How can computational tools like Multiwfn assist in analyzing the electronic properties of sulfonamide derivatives?

Methodological Answer:
Multiwfn calculates electron density distributions, electrostatic potentials (ESP), and frontier molecular orbitals (FMOs). For sulfonamides, ESP maps highlight nucleophilic/electrophilic regions, guiding reactivity predictions. Fukui indices derived from Multiwfn quantify sites prone to electrophilic attack (e.g., the amino group in this compound). Additionally, electron localization function (ELF) analysis reveals lone-pair distributions on sulfonamide oxygen atoms, critical for hydrogen-bonding interactions .

What challenges arise in reconciling crystallographic data with computational modeling results for this compound?

Methodological Answer:
Discrepancies often occur in bond lengths and angles due to:

  • Experimental vs. Gas-Phase Models: X-ray data reflect solid-state packing effects (e.g., hydrogen bonds), while DFT calculations model isolated molecules. For example, computational S-N bond lengths may be shorter than crystallographic values due to intermolecular forces .
  • Thermal Motion: XRD refines anisotropic displacement parameters, whereas static DFT models ignore temperature effects. This can lead to variations in torsional angles for flexible substituents .

What role do substituents on the benzene ring play in the biological activity of sulfonamide derivatives, and how is this assessed through QSAR studies?

Methodological Answer:
Substituents modulate lipophilicity, electronic effects, and steric bulk. QSAR models correlate these properties with bioactivity (e.g., antimicrobial IC₅₀). For example:

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance binding to enzyme active sites (e.g., carbonic anhydrase) by increasing sulfonamide acidity .
  • Hydrophobic Groups (CH₃, CF₃): Improve membrane permeability. 3D-QSAR using CoMFA/CoMSIA maps steric/electrostatic fields to optimize substituent placement .

How are docking studies conducted to evaluate the potential therapeutic applications of this compound?

Methodological Answer:

  • Target Selection: Prioritize proteins like carbonic anhydrase IX or EGFR kinase, where sulfonamides are known inhibitors.
  • Docking Workflow:
    • Prepare the ligand (e.g., protonation states, energy minimization).
    • Grid generation around the active site (AutoDock Vina).
    • Scoring poses using force fields (e.g., AMBER).
      For this compound, docking may reveal hydrogen bonds between the sulfonamide group and Thr199 in carbonic anhydrase, with chloro substituents enhancing hydrophobic contacts .

What are the common side reactions or byproducts encountered during synthesis, and how are they mitigated?

Methodological Answer:

  • Acylation Side Reactions: Over-reaction at the amino group can form bis-acylated byproducts. Mitigation: Use stoichiometric control (1:1 molar ratio of acyl chloride to sulfonamide) and low temperatures .
  • Oxidation of Amino Groups: Exposure to air/moisture may oxidize -NH₂ to -NO₂. Mitigation: Conduct reactions under inert atmosphere (N₂/Ar) .
  • Purification Challenges: Byproducts are removed via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water .

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